molecular formula C8H9N3O4 B2783704 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 851094-74-1

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2783704
CAS No.: 851094-74-1
M. Wt: 211.177
InChI Key: YAGOWXOYGLTRGX-UHFFFAOYSA-N
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Description

Product Overview N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 899958-67-9) is a high-purity synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 5,6-dihydro-1,4-dioxin moiety. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents . The compound has a molecular formula of C 14 H 12 FN 3 O 4 and a molecular weight of 305.26 g/mol. Research Applications and Value The 1,3,4-oxadiazole ring is a privileged structure in anticancer research due to its ability to interact with multiple biological targets . This compound serves as a key intermediate or pharmacophore for researchers investigating the inhibition of critical enzymes and pathways involved in oncogenesis. Studies indicate that 1,3,4-oxadiazole derivatives can exhibit potent antiproliferative effects by targeting enzymes such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and telomerase, all of which are crucial for cancer cell survival and proliferation . The integration of the dihydrodioxin ring further enhances the structural diversity and drug-like properties of the molecule, making it a valuable template for structure-activity relationship (SAR) studies. Handling and Usage This product is intended for research purposes only and is not classified as a drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment, and operate within a controlled laboratory environment.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-5(12)9-8-11-10-7(15-8)6-4-13-2-3-14-6/h4H,2-3H2,1H3,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGOWXOYGLTRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328365
Record name N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851094-74-1
Record name N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the dioxin ring followed by the introduction of the oxadiazole and acetamide groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the dioxin ring.

  • Oxidation and Reduction Reactions: These steps are used to introduce and modify functional groups within the molecule.

  • Cyclization Reactions: Cyclization reactions are employed to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation Reactions: These reactions involve the addition of oxygen atoms to the compound, often resulting in the formation of new functional groups.

  • Reduction Reactions: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution Reactions: Substitution reactions occur when one functional group in the compound is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or additional rings.

Scientific Research Applications

Chemistry: In chemistry, N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide (CAS: Not provided)
  • Structural Differences : Replaces the 5,6-dihydro-1,4-dioxin group with a 2,3-dihydro-1,4-benzodioxin ring and introduces a 4-methoxyphenylsulfonyl substituent on the acetamide chain .
  • The sulfonyl group increases polarity, likely improving solubility but reducing membrane permeability.
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide Derivatives
  • Structural Differences : Feature indolylmethyl or aryl substituents (e.g., chloro, nitro, ethoxy) on the oxadiazole core and sulfanyl linkages .
  • Implications : The sulfanyl group and bulky indole substituents enhance steric bulk, which may influence biological activity. For example, Compound 8v (C₂₀H₁₇N₅O₄S, MW: 423 g/mol) showed α-glucosidase inhibition (IC₅₀ = 2.4 µM), suggesting substituent-dependent enzyme interaction .
Benzofuran-Oxadiazole Acetamides
  • Example : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
  • Structural Differences : Substitutes dihydrodioxin with benzofuran , a fused aromatic system, and includes a thioether linkage .
  • Implications : Benzofuran’s planar structure may enhance π-π stacking in biological targets, as seen in its antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility (µg/mL) Key Substituents
Target Compound C₈H₉N₃O₄ 211.17 25.1 5,6-dihydro-1,4-dioxin, acetamide
Benzodioxin Analog C₁₈H₁₇N₃O₆S 403.41 Not reported 2,3-dihydrobenzodioxin, sulfonyl
Indolylmethyl Derivative (8v) C₂₀H₁₇N₅O₄S 423.44 Not reported Indolylmethyl, nitroaryl
Benzofuran Analog (2a) C₁₉H₁₃ClN₄O₃S 420.85 Not reported Benzofuran, thioether

Key Observations :

  • The target compound’s lower molecular weight (211.17 vs. 403–423 g/mol in analogs) may improve bioavailability.
  • Solubility data for analogs are sparse, but polar groups (e.g., sulfonyl in ) are expected to enhance aqueous solubility.

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. This structural composition is significant as it contributes to the compound's reactivity and potential biological effects.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells. Possible mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : It may bind to receptors and modulate their activity, affecting various signaling pathways.

Further research is needed to identify the exact molecular targets and pathways involved in its action .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • In vitro Studies : The compound has been screened against various cancer cell lines. In one study, derivatives of oxadiazole compounds showed significant cytotoxicity with IC50 values ranging from 0.67 µM to 1.95 µM against prostate and colon cancer cell lines .
CompoundCell LineIC50 (µM)
This compoundHEPG21.18 ± 0.14
Similar Oxadiazole DerivativePC-30.67
Similar Oxadiazole DerivativeHCT1160.80

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that it may inhibit bacterial growth by targeting cell wall synthesis or essential metabolic pathways .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Screening : Research has synthesized various derivatives of oxadiazoles and evaluated their anticancer activities using MTT assays. Notably, some compounds demonstrated superior potency compared to standard treatments like doxorubicin .
  • Mechanism-Based Approaches : A review highlighted the importance of understanding the mechanism-based approaches for developing new anticancer drugs based on oxadiazole structures .
  • Comparative Studies : Similar compounds were compared for their biological activities. For instance, derivatives with thiadiazole or triazole rings were evaluated alongside this compound to assess differences in efficacy and mechanism .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, and how can purity be maximized?

  • Methodology : Synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives or microwave-assisted reactions. Key steps include:

  • Cyclocondensation of 5,6-dihydro-1,4-dioxin-2-carbohydrazide with acetamide precursors under reflux (e.g., using DMF or THF as solvents).
  • Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 60–80°C, 30–60 minutes) .
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign signals for the dihydrodioxin proton (δ 4.2–4.4 ppm, multiplet) and oxadiazole carbons (C=O at ~165 ppm) .
  • IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and ether C-O (1200–1250 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns .

Q. What initial biological assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Screen against lipoxygenase (LOX), α-glucosidase, or cholinesterase using spectrophotometric assays (IC50 calculations) .
  • Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

  • Methodology :

  • Use 2D NMR (COSY, HSQC) to differentiate dihydrodioxin protons from oxadiazole/acetamide groups .
  • Variable Temperature NMR : Resolve dynamic broadening in dihydrodioxin ring protons .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G*) .

Q. What strategies address low yields in oxadiazole ring formation during synthesis?

  • Methodology :

  • Optimize cyclization catalysts (e.g., POCl3 for dehydrative cyclization vs. CDI for milder conditions) .
  • Control moisture levels (anhydrous solvents, inert atmosphere) to prevent hydrolysis of intermediates .
  • Screen solvents (e.g., acetonitrile for polar aprotic conditions) and reaction times (TLC monitoring) .

Q. How can the mechanism of action be investigated for observed anticancer activity?

  • Methodology :

  • Molecular Docking : Simulate binding to targets like tubulin or topoisomerase II using AutoDock Vina .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/9 activity measurements .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps (DFT/B3LYP) .
  • Pharmacophore Mapping : Identify critical motifs (e.g., oxadiazole as hydrogen-bond acceptor) using Schrödinger .
  • ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .

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